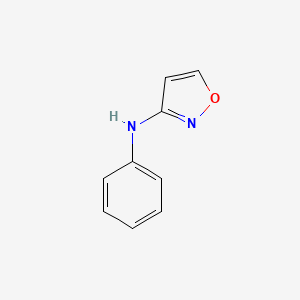

N-Phenylisoxazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

N-phenyl-1,2-oxazol-3-amine |

InChI |

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)10-9-6-7-12-11-9/h1-7H,(H,10,11) |

InChI Key |

RQHKBEQKXGBJBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NOC=C2 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for N Phenylisoxazol 3 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1H-NMR, 13C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Phenylisoxazol-3-amine compounds, providing detailed information about the carbon-hydrogen framework.

¹H-NMR spectra are used to identify the number and connectivity of protons in the molecule. For the parent this compound, the spectrum typically shows distinct signals for the protons on the isoxazole (B147169) ring and the phenyl group. The isoxazole proton (H4) usually appears as a singlet, while the phenyl protons exhibit multiplets in the aromatic region of the spectrum. The amine (N-H) proton often presents as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C-NMR spectroscopy provides insight into the carbon skeleton. The spectrum will show distinct resonances for each unique carbon atom in the isoxazole and phenyl rings. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are particularly diagnostic. For instance, in a series of substituted 3-phenylisoxazoles, the isoxazole ring carbons have been observed in specific ranges that aid in their assignment. researchgate.netnih.gov DFT calculations are often used in conjunction with experimental data to accurately assign ¹³C chemical shifts. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for confirming the complete structural assignment. COSY experiments establish proton-proton couplings, helping to delineate the spin systems within the phenyl ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These long-range correlations are crucial for connecting the phenyl substituent to the isoxazole ring and confirming the position of substituents. core.ac.uk

Table 1: Representative NMR Data for Substituted Isoxazole Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 5-(4-chlorophenyl)-3-phenyl-isoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 rsc.org |

| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole | 3.90 (s, 6H, −OCH₃), 4.00 (s, 3H, −OCH₃), 6.60–6.66 (m, 2H, Ar-H), 6.94–6.98 (m, 2H, Ar-H), 7.82–7.98 (m, 3H, Ar-H), 7.03 (s,1H, isoxazole-H₄) nih.gov | 55.39, 55.56, 55.64 (3 × −OCH₃), 98.92 (isoxazole-C₄), 162.58 (isoxazole-C₃), 166.26 (isoxazole-C₅) nih.gov |

Vibrational Spectroscopy (FT-IR) in Functional Group Identification and Tautomeric Form Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes for this compound include:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.com The presence and shape of these bands are indicative of the amino group.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.netrjpbcs.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds of both the isoxazole and phenyl rings appear in the 1650-1450 cm⁻¹ region. rjpbcs.comresearchgate.net

N-O Stretching: A characteristic band for the N-O bond in the isoxazole ring can be found in the 1410-1270 cm⁻¹ range. researchgate.netresearchgate.net

C-N Stretching: The stretching vibration for aromatic C-N bonds is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com

FT-IR is also crucial for investigating the potential amino-imino tautomerism in 3-aminoisoxazole (B106053) derivatives. The compound can exist in the amino form (this compound) or the imino form (N-Phenyl-1,2-oxazol-3(2H)-imine). The FT-IR spectrum can help distinguish between these tautomers. The amino form is characterized by the distinct N-H stretching bands of a primary amine, whereas the imino tautomer would show a C=N-H imine stretch and lack the characteristic dual peaks of the -NH₂ group.

Table 2: Key FT-IR Absorption Frequencies for Isoxazole Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference Compound Example |

|---|---|---|

| Aromatic C-H Stretch | >3000 | 3047.95 cm⁻¹ (3,5-Diphenyl isoxazole) rjpbcs.com |

| N=N Stretch | 1640-1603 | 1603 cm⁻¹ (3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole) researchgate.net |

| C=N Stretch | 1613-1525 | 1613 cm⁻¹ (3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole) nih.gov |

| C=C Stretch | 1594-1472 | 1488.94 cm⁻¹ (3,5-Diphenyl isoxazole) rjpbcs.com |

| N-O Stretch | 1405-1270 | 1404.08 cm⁻¹ (3,5-Diphenyl isoxazole) rjpbcs.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For the parent this compound (C₉H₈N₂O), the expected exact mass is approximately 160.06 Da.

The fragmentation of isoxazole rings under electron impact (EI) ionization is well-studied and often involves the cleavage of the weak N-O bond. wikipedia.org Common fragmentation pathways for substituted isoxazoles can include:

Cleavage of the isoxazole ring to produce smaller, stable fragments.

Loss of substituents from the phenyl or isoxazole rings.

Rearrangement reactions followed by fragmentation.

For N-phenyl substituted amines, a common fragmentation is the cleavage of the bond beta to the nitrogen atom. whitman.edu The fragmentation pattern provides a molecular fingerprint that helps to confirm the identity of the compound and distinguish it from isomers. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.orgacs.org

Table 3: Illustrative Mass Spectrometry Data for Isoxazole Derivatives

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|

| 3,5-Diphenyl isoxazole | 221.25 [M]⁺ rjpbcs.com | 144.24, 77.11, 69.02 rjpbcs.com |

| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole | 251.27 [M]⁺ rjpbcs.com | 174.18, 108.14, 77.12, 69.02 rjpbcs.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides experimental verification of the empirical and molecular formula of a newly synthesized compound like this compound.

For this compound, with the molecular formula C₉H₈N₂O, the theoretical elemental composition is calculated based on its atomic weights. The experimental results from the analysis of a pure sample should closely match these calculated values, typically within a ±0.4% margin, to confirm the compound's purity and elemental makeup. This technique is routinely reported in the synthesis and characterization of new isoxazole derivatives to validate their proposed structures. rjpbcs.comresearchgate.neticm.edu.plnih.gov

Table 4: Elemental Analysis Data for this compound (C₉H₈N₂O)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 67.49 |

| Hydrogen (H) | 5.03 |

| Nitrogen (N) | 17.49 |

Application of X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can generate a detailed electron density map and build an accurate molecular model. nih.gov

For this compound or its derivatives, an X-ray crystal structure provides unambiguous confirmation of:

The connectivity of atoms, confirming the isoxazole ring and the N-phenylamine substituent.

Precise bond lengths and bond angles within the molecule.

The planarity of the isoxazole and phenyl rings and the dihedral angle between them.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Phenyl-1,2-oxazol-3(2H)-imine |

| 3,5-Diphenyl isoxazole |

| 5-(4-chlorophenyl)-3-phenyl-isoxazole |

| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole |

| (3-para-tolyl-isoxazol-5-yl)-methyl pentanoate |

| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole |

| 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole |

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole |

| Aniline (B41778) |

Computational and Theoretical Investigations of N Phenylisoxazol 3 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely applied to predict the molecular geometry, vibrational frequencies, and various electronic properties of molecules like N-Phenylisoxazol-3-amine. DFT calculations are crucial for understanding the fundamental characteristics that govern the compound's stability and reactivity. nih.govnih.gov

Conformational analysis is essential for determining the three-dimensional arrangement of atoms in a molecule that has the lowest potential energy. For molecules with rotatable bonds, such as the phenyl-isoxazole linkage in this compound, multiple conformers can exist. DFT calculations can be used to optimize the geometry of these different conformers and calculate their relative energies to identify the most stable structures. nih.gov

Studies on analogous heterocyclic systems have shown that the relative orientation of aromatic rings and substituent groups can significantly impact molecular stability. For instance, variations in dihedral angles, particularly around sulfonyl groups or other flexible linkers in related molecules, have been observed to alter conformational stability. nih.gov Theoretical studies on amphetamine analogs, for example, identify stable folded and extended conformations, with the preferred state depending on the specific chemical environment. researchgate.net The most stable conformer of this compound would be the one that minimizes steric hindrance and optimizes electronic interactions between the phenyl and isoxazole (B147169) rings.

Table 1: Illustrative Conformational Energy Data for a Hypothetical this compound Analog This table provides a conceptual example of data obtained from DFT-based conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and can readily undergo electronic transitions. nih.gov In studies of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO gap indicated high chemical reactivity and that charge transfer occurs within the molecule. nih.gov The distribution of HOMO and LUMO densities across the this compound structure would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Relationship between HOMO-LUMO Energy Gap and Molecular Properties

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.

Typically, regions with negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. nih.gov These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions with positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the amine group, making them potential sites for interaction with electrophiles. researchgate.net The hydrogen atoms, particularly on the amine group, would exhibit positive potential. researchgate.net

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. nih.gov It transforms the complex, delocalized molecular orbitals into localized, Lewis-like bonding patterns (e.g., bonds, lone pairs). wisc.edu This analysis provides a quantitative measure of the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Table 4: Example of NBO Analysis for Hyperconjugative Interactions This table illustrates typical donor-acceptor interactions and their calculated stabilization energies (E2) for a related molecule.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves preparing the 3D structures of both the ligand (e.g., an this compound analog) and the target protein, which are often obtained from crystallographic databases like the Protein Data Bank (PDB). nih.gov A docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate the binding affinity. nih.gov

Docking studies on isoxazole-containing compounds have identified key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding. rsc.orgbiorxiv.org For example, in studies of isoxazole derivatives as COX inhibitors, docking revealed how specific substitutions on the phenyl and isoxazole rings could optimize interactions within the enzyme's active site. nih.gov The results are often visualized to analyze the specific amino acid residues involved in the interaction, providing a rationale for the molecule's biological activity. rsc.orgbiorxiv.org

Table 5: Illustrative Molecular Docking Results for Isoxazole Analogs Against a Target Protein

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked ligand-protein complex in a simulated physiological environment, typically including water and ions. mdpi.com

Starting from the best-docked pose, an MD simulation calculates the forces between atoms and uses them to predict their motion over a specific period, often nanoseconds. nih.gov A key metric for analyzing the stability of the complex is the Root Mean Square Deviation (RMSD). The RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. nih.gov A stable, low-fluctuating RMSD value over time suggests that the ligand remains securely bound and the protein maintains its structural integrity. mdpi.com Conversely, a large and increasing RMSD may indicate that the complex is unstable. nih.gov MD simulations on new functionalized isoxazoles have confirmed the stability of ligand-receptor complexes with target proteins from various bacteria. mdpi.com

Table 6: Interpretation of Root Mean Square Deviation (RMSD) in MD Simulations

Table of Compounds Mentioned

Quantitative Structure-Activity Relationship (QSAR) Studies in Mechanism Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in medicinal chemistry for elucidating the mechanism of action of novel compounds by establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models provide insights into the specific physicochemical, electronic, and steric properties that govern their interactions with biological targets, thereby guiding the design of more potent and selective molecules.

In a typical QSAR study, a series of analogs of a parent compound, such as this compound, are synthesized and their biological activity is determined. Various molecular descriptors for each analog are then calculated. These descriptors quantify different aspects of the molecular structure, such as lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (molar refractivity, Taft parameters). A mathematical model is then developed to correlate these descriptors with the observed biological activity.

For instance, in a study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives, which are structurally related to this compound, a QSAR model was developed to understand their anti-inflammatory activity. nih.govresearchgate.net The study revealed a strong correlation between the biological activity and certain descriptors, indicating the importance of specific structural features for the anti-inflammatory effect. nih.govresearchgate.net

A hypothetical QSAR study for a series of this compound analogs with anti-inflammatory activity might involve the descriptors and activity data presented in the interactive table below. In this hypothetical model, the anti-inflammatory activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

Interactive Data Table: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R-group (Substitution on Phenyl Ring) | pIC50 | LogP (Lipophilicity) | MR (Molar Refractivity) | σ (Hammett Constant) |

| 1 | H | 5.2 | 2.1 | 45.2 | 0.00 |

| 2 | 4-Cl | 5.8 | 2.8 | 50.3 | 0.23 |

| 3 | 4-CH3 | 5.5 | 2.6 | 50.1 | -0.17 |

| 4 | 4-OCH3 | 5.7 | 2.4 | 52.9 | -0.27 |

| 5 | 4-NO2 | 6.1 | 2.0 | 51.5 | 0.78 |

| 6 | 3-Cl | 5.6 | 2.7 | 50.3 | 0.37 |

| 7 | 3-CH3 | 5.4 | 2.5 | 50.1 | -0.07 |

The resulting QSAR equation from such a study might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * MR + 1.5 * σ + c

This equation would suggest that:

Lipophilicity (LogP): A positive coefficient suggests that increasing lipophilicity is favorable for activity, possibly by enhancing membrane permeability to reach an intracellular target.

Molar Refractivity (MR): A negative coefficient might indicate that bulky substituents are detrimental to the binding of the compound to its target, suggesting a sterically constrained binding pocket.

Electronic Effects (σ): A positive coefficient for the Hammett constant would imply that electron-withdrawing groups on the phenyl ring enhance the activity, which could be due to more favorable electronic interactions with the target receptor or enzyme.

More advanced three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights. nih.govresearchgate.netmdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties would enhance or diminish the biological activity. nih.govresearchgate.netmdpi.com For example, a CoMFA study on isoxazole derivatives targeting the farnesoid X receptor (FXR) revealed that steric and electrostatic fields were the major contributors to the agonistic activity. nih.govresearchgate.netmdpi.com

By identifying the key molecular features that drive the biological activity, QSAR studies offer a powerful approach to infer the mechanism of action of this compound and its analogs. The generated models not only help in understanding the interaction at the molecular level but also serve as a predictive tool for designing new derivatives with improved therapeutic potential.

Reactivity and Mechanistic Studies of N Phenylisoxazol 3 Amine Scaffolds

Reaction Pathways and Regioselectivity in Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring can be achieved through several synthetic routes. The two most prominent methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, and the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net The synthesis of 3-aminoisoxazoles, such as N-Phenylisoxazol-3-amine, often involves variations of these primary pathways.

One common method for the synthesis of 3-aminoisoxazoles involves the reaction of β-ketonitriles with hydroxylamine. nih.gov Another established route is the reaction of propiolonitrile derivatives with hydroxylamine in an alkaline medium. For instance, the reaction of phenylpropiolonitrile with alkaline hydroxylamine can yield 3-amino-5-phenylisoxazole. google.comrsc.org

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an unsymmetrical alkyne is a powerful tool for isoxazole synthesis, but it often raises questions of regioselectivity. The orientation of the dipole addition to the dipolarophile can lead to the formation of two different regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. researchgate.netyoutube.com Generally, in the reaction of nitrile oxides with terminal alkynes, a mixture of 3,4- and 3,5-disubstituted isoxazoles can be formed.

| Nitrile Oxide (RCNO) | Alkyne (R'C≡CH) | Conditions | Major Regioisomer | Minor Regioisomer | Reference |

|---|---|---|---|---|---|

| Benzonitrile oxide | Propyne | DFT Calculations | 3-Phenyl-5-methylisoxazole | 3-Phenyl-4-methylisoxazole | researchgate.net |

| Acetonitrile oxide | Phenylacetylene | Thermal | 5-Phenyl-3-methylisoxazole | 3-Phenyl-5-methylisoxazole | youtube.com |

| p-Toluonitrile oxide | Ethyl propiolate | Thermal | 3-(p-Tolyl)-5-(ethoxycarbonyl)isoxazole | 3-(p-Tolyl)-4-(ethoxycarbonyl)isoxazole | researchgate.net |

Role of Nitrile Oxide Intermediates in 1,3-Dipolar Cycloaddition Reactions Leading to Isoxazoles

Nitrile oxides are key intermediates in one of the most important and widely used methods for the synthesis of isoxazoles: the [3+2] cycloaddition reaction. researchgate.netchem-station.com These 1,3-dipoles are highly reactive species that readily react with dipolarophiles, such as alkynes and alkenes, to form isoxazoles and isoxazolines, respectively. chem-station.com

Due to their high reactivity, nitrile oxides are typically generated in situ. Common methods for their generation include the dehydration of primary nitroalkanes, the dehydrohalogenation of hydroxamoyl halides (generated from aldoximes), and the oxidation of aldoximes. chem-station.com For example, an aromatic aldehyde can be converted to an aldehyde oxime, which is then treated with a halogenating agent like N-chlorosuccinimide (NCS) to form an aryl hydroximino chloride. Subsequent treatment with a base, such as triethylamine (B128534) (TEA), eliminates hydrogen chloride to generate the nitrile oxide intermediate, which can then react with a suitable dipolarophile.

The cycloaddition is a concerted pericyclic reaction, and its regioselectivity is governed by the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the dipolarophile. researchgate.net The reaction of a nitrile oxide with a terminal alkyne, for instance, can lead to two possible regioisomers, as the substituents can be oriented in either a 1,4- or 1,5-relationship in the resulting isoxazole ring.

Photochemical and Thermal Rearrangements of Isoxazole Derivatives

Isoxazole derivatives can undergo various rearrangements when subjected to photochemical or thermal conditions. Photochemical irradiation of isoxazoles, typically with UV light, often leads to the cleavage of the weak N-O bond. nih.gov This homolysis results in the formation of a diradical intermediate, which can then rearrange to form a 2H-azirine, specifically an acyl-substituted azirine. This azirine intermediate is often unstable and can undergo further rearrangement to yield other heterocyclic systems, most commonly an oxazole (B20620). nih.gov In some cases, the azirine can be trapped to form other products like pyrazoles. The specific outcome of the photorearrangement can be dependent on the wavelength of the light used. acs.org

The general photochemical rearrangement pathway can be summarized as follows:

N-O Bond Cleavage: Isoxazole absorbs UV light, leading to the homolytic cleavage of the weakest bond, the N-O bond, to form a vinyl nitrene intermediate.

Ring Closure: The vinyl nitrene rapidly undergoes ring closure to form a transient acyl azirine.

Rearrangement: The acyl azirine can then rearrange through various pathways. A common pathway involves cleavage of the C-C bond and subsequent recyclization to form an oxazole.

| Starting Isoxazole | Conditions | Intermediate | Major Product | Reference |

|---|---|---|---|---|

| 3,5-Diphenylisoxazole | UV irradiation (254 nm) | 3-Benzoyl-2-phenyl-2H-azirine | 2,5-Diphenyloxazole | acs.org |

| Trisubstituted Isoxazoles | UV irradiation (flow reactor) | Acyl azirine | Ketenimine | nih.gov |

Thermal rearrangements of isoxazoles are less common but can occur at high temperatures. More relevant are the thermal rearrangements of precursor polymers containing ortho-hydroxy phenyl substituents, which cyclize to form polybenzoxazoles. These high-temperature processes, typically occurring between 350 and 450 °C, involve a decarboxylation reaction. csic.es While not a direct rearrangement of the isoxazole ring itself, this demonstrates the thermal stability of the benzoxazole (B165842) moiety, which shares structural similarities with the phenylisoxazole core.

Nucleophilic Reactivity and Derivatization Potential of the Amine Group

The amine group at the 3-position of the this compound scaffold possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. However, the nucleophilicity of this amino group is generally considered to be lower than that of typical alkyl or aryl amines. This reduced reactivity is attributed to the delocalization of the nitrogen's lone pair into the electron-deficient isoxazole ring. nih.gov

Despite this reduced nucleophilicity, the amine group can still undergo a variety of derivatization reactions, making it a valuable handle for the synthesis of more complex molecules. These reactions typically involve the attack of the amine's lone pair on an electrophilic center.

N-Alkylation: The amine group can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. However, overalkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts is a common issue, as the alkylated amine product is often more nucleophilic than the starting amine. masterorganicchemistry.com Careful control of reaction conditions is necessary to achieve mono-alkylation.

N-Acylation: A more common and controllable derivatization is N-acylation. The amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is generally high-yielding and is a reliable method for modifying the amine group. nih.govias.ac.in The resulting amide is significantly less basic and nucleophilic than the starting amine.

The derivatization potential is a key feature in the use of this compound scaffolds in medicinal chemistry and materials science, allowing for the introduction of diverse functional groups to modulate the properties of the molecule. A two-step procedure involving the reaction of 3-bromoisoxazolines with amines followed by oxidation has been developed as a versatile method for synthesizing various N-substituted 3-aminoisoxazoles, highlighting the utility of amine nucleophilicity in building these scaffolds. acs.org

| Reaction Type | Reagent | Product | General Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-N-phenylisoxazol-3-amine | Base, Solvent | wikipedia.org |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-N-phenylisoxazol-3-amine (Amide) | Base, Solvent | nih.gov |

| N-Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl-N-phenylisoxazol-3-amine (Amide) | Base, Solvent | nih.gov |

Exploration of Biological Activities and Molecular Targets of N Phenylisoxazol 3 Amine Derivatives

Antitubercular Activity Mechanisms and Associated Molecular Targets

Derivatives of N-phenylisoxazol-3-amine have emerged as promising candidates in the search for novel antitubercular agents, demonstrating activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. Research has focused on understanding their unique mechanisms of action, which appear to differ from many standard antitubercular drugs.

Inhibition of JAK3/STAT3 Signaling Pathways

While the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3, has been identified as a target for some anticancer and anti-inflammatory agents, its direct inhibition by this compound derivatives in the context of tuberculosis is not extensively documented in current research. One study identified nitazoxanide, a thiazolide derivative, as a moderate inhibitor of the STAT3 pathway, but this involves a different heterocyclic scaffold. Further investigation is required to determine if this compound derivatives exert any of their antitubercular effects through the modulation of host or bacterial signaling pathways like JAK3/STAT3.

Interference with Mycolic Acid Synthesis and Role of N-Acetyltransferases (NATs)

Mycolic acids are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall, contributing to its impermeability and virulence. The biosynthesis of these lipids is a key target for several antitubercular drugs. One crucial enzyme in mycobacterial metabolism is arylamine N-acetyltransferase (NAT), which has been shown to be critical for the normal synthesis of mycolic acids. Deletion of the nat (B4201923) gene in Mycobacterium bovis BCG was found to disrupt the biosynthesis of mycolic acids and their derivatives, suggesting that NAT is a novel target for antituberculosis therapy. While some antitubercular compounds like isoxyl (B29260) and isoniazid (B1672263) are known to inhibit mycolic acid synthesis, the direct interference of this compound derivatives with this pathway or their specific action on NATs is an area requiring more targeted research. However, the demonstrated efficacy of isoxazole-containing compounds against M. tuberculosis suggests that interference with cell wall synthesis remains a plausible mechanism of action. researchgate.net

Strategies for Evading Innate Efflux Machinery in Mycobacteria

A significant challenge in tuberculosis therapy is the ability of mycobacteria to actively pump drugs out of the cell using efflux machinery, leading to drug resistance. A key advantage of certain this compound derivatives is their ability to evade these efflux pumps. Research into a series of substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides has identified compounds that are apparently not susceptible to the action of efflux pumps. This characteristic allows them to maintain high inhibitory activity not only against susceptible M. tuberculosis strains but also against resistant strains.

Two notable compounds from this class demonstrated significant potency:

N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a) showed a high inhibitory activity with a Minimum Inhibitory Concentration (MIC₉₀) of 0.125-0.25 μg/mL.

N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (8a) was even more potent, with an MIC₉₀ of 0.06-0.125 μg/mL.

These compounds were also found to be selective over other bacterial species and eukaryotic cells and were metabolically stable, marking them as valuable candidates for further development.

Anticancer and Antineoplastic Research

The isoxazole (B147169) ring is a component of many compounds investigated for their anticancer properties. evitachem.com this compound derivatives and structurally related compounds have been evaluated for their cytotoxic effects against a variety of human tumor cell lines, with some showing remarkable potency.

Research into N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives, which share a similar structural motif, has yielded promising results. nih.gov An in vitro cytotoxicity assay of 26 such compounds was conducted by the National Cancer Institute (NCI). nih.gov Two compounds, in particular, demonstrated significant growth inhibition across multiple human tumor cell lines. nih.gov

| Compound ID | Max GI₅₀ Range (µM) | Cancer Subpanels |

| 10e (NSC D-762842/1) | 0.589–14.3 | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast |

| 11s (NSC D-764942/1) | 0.276–12.3 | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast |

Data sourced from cytotoxicity assays performed by the National Cancer Institute. nih.gov

Further mechanistic studies on compound 10e revealed that it induces cell cycle arrest at the G2/M phase and promotes dose-dependent apoptosis in K-562 leukemia cancer cells. nih.gov Similarly, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were found to have potent cytotoxic activities against lung cancer cell lines, with one derivative, BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine), showing IC₅₀ values many times stronger than the reference drug 5-FU and inducing apoptosis by down-regulating the Bcl-2 protein. nih.gov These findings underscore the potential of amine-based heterocyclic scaffolds in the development of novel antineoplastic agents. nih.govrjsvd.comresearchgate.net

Antimicrobial Properties (Antibacterial, Antifungal, Antileishmanial)

Beyond their antitubercular activity, this compound derivatives have demonstrated a broad spectrum of antimicrobial properties.

Antibacterial and Antifungal Activity: Various isoxazole derivatives have been synthesized and tested against pathogenic bacteria and fungi. In one study, newly synthesized isoxazoles derived from diphenyl amine showed activity against Gram-positive bacteria (B. subtilis, S. aureus) and Gram-negative bacteria (E. coli, P. vulgaris), as well as the fungus A. niger. Another study on N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines reported that all synthesized derivatives showed good antifungal activity against A. niger. nih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania species. Research into a chemical library of substituted 3-aminoisoxazoles revealed significant antileishmanial activity against L. donovani, the parasite responsible for visceral leishmaniasis. nih.gov Several of these compounds displayed remarkably better inhibition of both the promastigote (insect) and amastigote (human) stages of the parasite compared to the standard drug, miltefosine. nih.gov For instance, compounds 3ea , 3eh , and 3ej had IC₅₀ values against the amastigote stage of 3.56 µM, 3.43 µM, and 3.22 µM, respectively, which was more than twice as effective as miltefosine. nih.gov This highlights the potential of the 3-aminoisoxazole (B106053) core as a scaffold for developing new and more effective antileishmanial drugs. nih.govnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in metabolic diseases, demonstrating their potential to modulate key biological pathways.

α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract, is a key therapeutic strategy for managing type 2 diabetes. A study on new phenylisoxazole quinoxalin-2-amine (B120755) hybrids identified several potent inhibitors of these enzymes. Compound 5h from this series exhibited the highest α-amylase inhibitory activity with an IC₅₀ value of 16.4 ± 0.1 μM. Meanwhile, compound 5c was the most potent α-glucosidase inhibitor with an IC₅₀ of 15.2 ± 0.3 μM.

| Enzyme | Compound | Binding Energy (kcal/mol) |

| α-Amylase | 5h | -8.9 ± 0.10 |

| 5i | -8.6 ± 0.11 | |

| Acarbose (control) | -7.7 ± 0.11 | |

| α-Glucosidase | 5a | -8.6 ± 0.15 |

| 5b | -8.6 ± 0.15 |

Data from molecular docking studies of quinoxaline (B1680401)–isoxazole derivatives.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. While direct studies on this compound derivatives are limited, related heterocyclic structures have been explored as PTP1B inhibitors. For example, benzimidazole (B57391) derivatives have been identified as potent mixed-type inhibitors of PTP1B, with Kᵢ values as low as 4.2 µM. Docking studies revealed that these inhibitors interact with residues at a secondary, allosteric binding site, suggesting a path for developing selective inhibitors.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: DGAT1 is an enzyme that catalyzes the final step in triglyceride synthesis. nih.gov Its inhibition is a therapeutic target for metabolic diseases such as obesity and hypertriglyceridemia. nih.govnyu.eduresearchgate.net While small-molecule inhibitors of DGAT1 have been developed and have shown significant reductions in serum triglycerides in animal models, research specifically linking this compound derivatives to the inhibition of DGAT1 is not currently available. nih.govbiorxiv.org

Anti-inflammatory Potential and Cyclooxygenase (COX) Inhibition

Derivatives of the isoxazole nucleus have been a significant focus of anti-inflammatory research, primarily due to their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammatory processes. Consequently, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Numerous studies have demonstrated that isoxazole derivatives can act as potent and selective COX-2 inhibitors. For instance, a series of novel isoxazole derivatives synthesized through Claisen-Schmidt condensation exhibited significant anti-inflammatory effects in vitro. nih.gov Several of these compounds were identified as potent and selective COX-2 inhibitors. nih.gov Molecular docking studies have helped to elucidate the interactions between these isoxazole derivatives and the active site of the COX-2 enzyme, showing that specific structural features contribute to their high affinity and selectivity. nih.gov

The anti-inflammatory activity is not limited to direct enzyme inhibition. Some isoxazole derivatives have shown potent effects in in-vivo models of inflammation, such as the carrageenan-induced paw edema assay. rsc.org In some cases, the potency of these compounds has been reported to be comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, Diclofenac, and Indomethacin. rsc.org The development of such compounds represents a promising avenue for new anti-inflammatory therapies. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Derivative C3 | - | 0.93 ± 0.01 | 24.26 |

| Derivative C5 | - | 0.85 ± 0.04 | 41.82 |

| Derivative C6 | - | 0.55 ± 0.03 | 61.73 |

| Celecoxib (Standard) | - | - | - |

Neuroactive Properties and Receptor Antagonism (e.g., NMDA receptor)

The exploration of isoxazole derivatives has extended to the central nervous system (CNS), with some compounds showing potential neuroactive properties. The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, is crucial for synaptic plasticity, learning, and memory. iipseries.org However, its overactivation can lead to excitotoxicity and is implicated in various neurological disorders. wikipedia.org Consequently, NMDA receptor antagonists are of significant interest for therapeutic applications. iipseries.org

Research has indicated that certain isoxazole-containing compounds can act as NMDA receptor antagonists. One study detailed the synthesis of acidic amino acids with a dihydroisoxazole (B8533529) structure that demonstrated remarkable affinity, antagonist potency, and selectivity for NMDA receptors. acs.org Specifically, the diastereomeric pair 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid showed high affinity and antagonist activity at NMDA receptors and exhibited anticonvulsant effects in animal models. acs.org

While direct research on this compound derivatives as NMDA receptor antagonists is not extensively documented, the broader family of isoxazoles shows promise in this area. The structural features of the isoxazole ring can be modified to interact with various receptor sites, including those within the CNS. rsc.org Further investigation is required to specifically determine the potential of this compound derivatives to modulate NMDA receptor activity and other neurochemical pathways. Other related heterocyclic compounds have been evaluated for CNS depressant and anticonvulsant activities, suggesting that this general structural class has the potential for development as neuropharmacological agents. nih.gov

Other Reported Biological Research Focuses

Beyond anti-inflammatory and potential neuroactive applications, derivatives of this compound and related isoxazoles have been investigated for a diverse array of other biological activities.

Anticancer Activity: The isoxazole scaffold is present in a number of compounds evaluated for their anticancer potential. Research has explored the synthesis of novel isoxazole derivatives that exhibit cytotoxic activity against various human tumor cell lines. espublisher.com For example, certain N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives, which share a similar diaryl amine structure, have shown significant cytotoxicity in National Cancer Institute (NCI) screening panels. nih.gov

Antimicrobial Activity: The antimicrobial properties of isoxazole derivatives are well-documented. Numerous studies have reported the synthesis of isoxazole-containing compounds with activity against a range of bacterial and fungal pathogens. acs.org These compounds have been tested against Gram-positive and Gram-negative bacteria, as well as fungal species like Aspergillus niger. acs.org The structural modifications on the phenyl and isoxazole rings play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Antidiabetic Potential: More recently, isoxazole derivatives have been explored for their potential in managing diabetes. Phenylisoxazole quinoxalin-2-amine hybrids have been synthesized and evaluated as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Certain compounds in this class have shown potent inhibitory activity, suggesting their potential as antihyperglycemic agents. nih.gov

Antitubercular Activity: The search for new treatments for tuberculosis has also included isoxazole derivatives. Phenylisoxazole isoniazid derivatives have been synthesized and tested for their activity against Mycobacterium tuberculosis. researchgate.net Some of these compounds have exhibited moderate to significant bioactivity against both sensitive and resistant strains of the bacterium. researchgate.net

This wide range of reported biological activities underscores the versatility of the isoxazole scaffold in medicinal chemistry and highlights the potential for this compound derivatives to be developed into novel therapeutic agents for a variety of diseases.

Advanced Applications of N Phenylisoxazol 3 Amine in Chemical Synthesis

Role as Versatile Building Blocks for Complex Molecular Structures

The isoxazole (B147169) ring system, particularly when functionalized with an amino group as in N-Phenylisoxazol-3-amine, serves as a versatile and valuable building block in organic synthesis. researchgate.net The chemical properties of the isoxazole moiety allow it to act as a precursor or "masked" form of other functional groups, which can be revealed in later synthetic steps. researchgate.net This characteristic makes 3-aminoisoxazoles, including the N-phenyl derivative, useful intermediates for constructing more elaborate molecular frameworks.

The synthesis of 3-aminoisoxazoles can be achieved through various reliable methods, which in turn makes them readily available starting materials for multi-step syntheses. researchgate.netgoogle.comgoogle.com Their utility is demonstrated in their application to build diverse heterocyclic compounds. For instance, the amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to append new ring systems or functional groups. This reactivity has been harnessed to create a variety of substituted isoxazoles and fused heterocyclic systems.

One of the key synthetic routes to isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, a method known for its high efficiency and regioselectivity in forming the isoxazole ring. nih.gov The ability to introduce a range of substituents onto both the nitrile oxide and the alkyne precursors allows for the creation of a diverse library of isoxazole-based building blocks.

The following table summarizes different synthetic strategies that highlight the role of isoxazole derivatives as foundational units in chemical synthesis.

| Synthesis Strategy | Precursors | Resulting Structure | Significance as Building Block |

| Addition-Elimination on 3-Bromoisoxazolines | 3-Bromoisoxazolines, Various amines | N-substituted 3-aminoisoxazoles | Provides a direct route to a wide variety of 3-aminoisoxazole (B106053) analogues for further functionalization. researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Alkynes | 3,5-Disubstituted isoxazoles | A fundamental and highly regioselective method for constructing the core isoxazole ring. nih.gov |

| Reaction with β-ketonitriles | β-ketonitriles, Hydroxylamine (B1172632) | 3-Aminoisoxazoles | A classical and effective method for the synthesis of the 3-aminoisoxazole scaffold. |

Integration into Fluorescent Probes for Bioimaging Applications

The isoxazole scaffold has been successfully incorporated into the design of fluorescent probes for bioimaging applications. nih.gov These probes are essential tools for visualizing and understanding complex biological processes within living cells and organisms in real-time. nih.govnih.govyoutube.com The isoxazole ring can act as a core structural component or a modulator of the photophysical properties of a fluorophore.

Derivatives of isoxazole have been tethered to fluorescent moieties to create conjugates capable of binding to specific biological targets, such as the multidrug-resistance transporter (MDR-1). nih.govresearchgate.net In these molecular probes, the isoxazole-containing portion serves as the recognition element that directs the molecule to its target, while the attached fluorophore provides the signal for detection. For example, isoxazole-1,4-dihydropyridine (IDHP) conjugates have shown selective distribution in certain cell lines, making them useful for imaging studies. nih.govresearchgate.net

Furthermore, the electronic properties of the isoxazole ring can be exploited in the design of "turn-on" or "turn-off" fluorescent sensors. rsc.org For instance, styrylisoxazoles containing a nitro group have been synthesized to act as fluorescent sensors for hydrogen sulfide (B99878) (H₂S). The detection mechanism relies on the reduction of the nitro group to an amino group by H₂S, which causes a significant shift in the emission spectrum of the molecule, allowing for quantitative detection. rsc.org The synthesis of such probes often involves the versatile chemistry of the isoxazole ring, including 1,3-dipolar cycloaddition reactions to construct the core heterocycle. nih.gov

| Probe Type | Target Analyte/Protein | Mechanism of Action | Application |

| Isoxazole-1,4-dihydropyridine (IDHP)-fluorophore conjugates | Multidrug-resistance transporter (MDR-1) | Target binding of the IDHP moiety | Imaging of MDR-1 distribution in cells. nih.govresearchgate.net |

| Styrylisoxazole-nitro derivatives | Hydrogen Sulfide (H₂S) | Reduction of the nitro group to an amine, causing a shift in fluorescence emission. rsc.org | Quantitative detection of H₂S in biological systems. rsc.org |

| Anthracene-isoxazole derivatives | General fluorescent tagging | The isoxazole is part of a larger conjugated system that exhibits fluorescence. | Potential use as fluorescent tags in imaging techniques. nih.gov |

Development of Novel Molecules with Specific Biological Activities

The this compound scaffold is a key constituent in the development of novel molecules exhibiting a wide spectrum of biological activities. evitachem.com The isoxazole ring is considered a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with therapeutic potential. Derivatives of 3-aminoisoxazole are investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.

For example, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids have been synthesized and shown to act as potential inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes. researchgate.net Similarly, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. mdpi.com

The versatility of the 3-aminoisoxazole core allows for systematic structural modifications to optimize biological activity and explore structure-activity relationships (SAR). The amino group provides a convenient handle for introducing a wide range of substituents, leading to the generation of large libraries of compounds for biological screening. This approach has led to the discovery of isoxazole derivatives with potential applications as anticancer agents and antitubercular agents. nih.gov

The following table presents examples of biological activities associated with molecules derived from the phenylisoxazole scaffold.

| Compound Class | Biological Target/Activity | Therapeutic Potential |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-amylase and α-glucosidase inhibition | Antidiabetic. researchgate.net |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine oxidase inhibition | Treatment of gout. mdpi.com |

| Phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives | Antitubercular activity | Treatment of tuberculosis. nih.gov |

| N-[3-(Benzimidazol-2-ylamino)phenyl]amine derivatives | Cytotoxicity against tumor cell lines | Anticancer. rsc.org |

Potential Utility in Agrochemical Synthesis as Precursors

The isoxazole scaffold is a well-established pharmacophore not only in pharmaceuticals but also in the agrochemical industry. researchgate.netnih.gov Isoxazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, demonstrating the importance of this heterocyclic ring in crop protection. researchgate.netwikipedia.org Consequently, this compound and related compounds represent valuable precursors for the synthesis of new agrochemically active molecules.

The structural features of isoxazole derivatives can be tailored to interact with specific biological targets in weeds, fungi, or insects. For instance, isoxaben (B1672637) is a known herbicide that contains the isoxazole ring. wikipedia.org Research in this area focuses on synthesizing novel isoxazole derivatives and screening them for herbicidal activity against various weed species. mdpi.comnih.govnih.gov The development of new synthetic routes to functionalized isoxazoles is crucial for expanding the chemical space available for agrochemical discovery. researchgate.net

Patents and scientific literature describe various isoxazole compounds with fungicidal properties, highlighting their potential to control or prevent fungal infestations on crops. google.com Similarly, certain isoxazole derivatives have been investigated as potential insecticides for managing agricultural pests. semanticscholar.org The N-phenylamino group of the title compound can be modified or incorporated into a larger molecular structure designed to exhibit specific pesticidal activities, making it a useful starting point for the development of next-generation crop protection agents.

| Agrochemical Class | Example/Target | Mode of Action (if known) |

| Herbicides | Isoxaben | Inhibition of cellulose (B213188) biosynthesis. wikipedia.org |

| Herbicides | Substituted 3-phenyl benzoylpyrazoles | Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). nih.gov |

| Fungicides | Various patented isoxazole derivatives | Control of fungal pests on plants. google.com |

| Insecticides | Derivatives tested against Callosobruchus chinensis | Insecticidal activity against stored product pests. semanticscholar.org |

Q & A

Q. What are the key synthetic methodologies for preparing N-phenylisoxazol-3-amine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, compounds like N-ethyl-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine are synthesized by stirring intermediates (e.g., compound 4 ) with NaOCl and Et₃N at 0°C, followed by reaction with benzaldehyde oxime in dichloromethane (DCM). Reaction progress is monitored via TLC, and purification is achieved using gravitational column chromatography . Optimization includes controlling temperature (e.g., 0°C to room temperature), stoichiometric ratios (1.2 eq. of intermediates), and solvent selection (e.g., DCM for solubility and reactivity).

Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structure of this compound derivatives?

- Methodological Answer :

- ¹H-NMR : Aromatic protons in derivatives such as 5b appear as multiplets (δ 7.45–7.46 ppm) and singlets (δ 6.76 ppm for the isoxazole proton). Ethyl groups are identified via triplets (δ 1.38 ppm) .

- IR : Stretching frequencies for N–H (3445 cm⁻¹), aromatic C–H (3062 cm⁻¹), and C=N (1476 cm⁻¹) confirm functional groups .

- HRMS : Exact mass matching (e.g., [M+H]+ 361.1678 for C₂₁H₂₁N₄O₂) validates molecular formulas .

Advanced Research Questions

Q. How can molecular docking studies inform the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Docking studies evaluate interactions between derivatives and target proteins (e.g., enzymes or receptors). For example, triazole and oxadiazole analogs of this compound can be docked into antioxidant enzyme active sites to assess hydrogen bonding, π-π stacking, and hydrophobic interactions. Computational tools like AutoDock Vina or Schrödinger Suite are used, with scoring functions prioritizing compounds exhibiting strong binding affinities (ΔG < -8 kcal/mol) . Experimental validation via enzymatic assays (e.g., DPPH radical scavenging) is then performed to correlate docking results with observed activity.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound derivatives?

- Methodological Answer : Discrepancies often arise due to bioavailability or metabolic stability. Strategies include:

- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability. Derivatives with logP 2–4 are prioritized for improved absorption .

- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., morpholine or quinoxaline moieties prone to oxidation) .

- Pharmacokinetic Studies : Compare plasma half-life (t₁/₂) and AUC (area under the curve) in rodent models to refine dosing regimens .

Q. How can substituent effects on the isoxazole ring modulate the electronic and steric properties of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) groups at the 4-position increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., 5d with δ 1529 cm⁻¹ for NO₂ in IR) .

- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl) reduce rotational freedom, as seen in 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine (InChi key: C15H19N3O), which adopts a planar conformation to minimize steric clash .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential mutagenicity (e.g., Ames II testing for anomeric amide analogs) .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure, especially with halogenated derivatives (e.g., 3-chloro-4-fluorophenyl variants) .

- Storage : Store at -20°C under inert gas (N₂ or Ar) for moisture-sensitive compounds (e.g., morpholine-containing derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.